molecular formula C25H33ClN4O4S2 B2720105 N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1217027-57-0

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No.: B2720105
CAS No.: 1217027-57-0
M. Wt: 553.13
InChI Key: CPMNPGAZLNRSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a benzothiazole core substituted with methoxy and methyl groups at the 4- and 7-positions, respectively. The sulfonyl group enhances solubility and hydrogen-bonding capacity, while the dimethylaminoethyl chain may improve bioavailability through enhanced membrane permeability . Its synthesis likely follows multi-step protocols involving Friedel-Crafts reactions, nucleophilic substitutions, and cyclization, as seen in related sulfonyl-containing heterocycles .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4S2.ClH/c1-18-8-13-21(33-4)22-23(18)34-25(26-22)29(17-16-27(2)3)24(30)19-9-11-20(12-10-19)35(31,32)28-14-6-5-7-15-28;/h8-13H,5-7,14-17H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMNPGAZLNRSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₁ClN₄O₄S
  • Molecular Weight : 457.0 g/mol
  • CAS Number : 1219217-93-2

Pharmacological Profile

The biological activity of this compound has been explored primarily in the context of its potential as an anti-inflammatory and analgesic agent. The following sections summarize key findings from various studies.

Anti-inflammatory Activity

Research indicates that derivatives of benzo[d]thiazole exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have shown inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory response. The compound's structure suggests it may possess selective COX-II inhibitory activity, potentially leading to reduced gastrointestinal side effects compared to non-selective NSAIDs .

The proposed mechanism involves the inhibition of prostaglandin synthesis through COX enzyme inhibition. This results in decreased inflammation and pain perception. In vitro studies have demonstrated that compounds with similar scaffolds can achieve IC50 values in the low micromolar range, indicating potent activity against COX-II .

Case Studies and Research Findings

  • Study on COX Inhibition :
    • A series of thiazole derivatives were synthesized and evaluated for their COX inhibitory activities.
    • One compound exhibited an IC50 value of 0.011 μM against COX-II, significantly more potent than traditional NSAIDs like Rofecoxib .
  • In Vivo Efficacy :
    • Animal models have shown that compounds with similar structures can significantly reduce paw edema induced by carrageenan, suggesting effective anti-inflammatory properties in vivo .
  • Safety Profile :
    • Preliminary toxicity studies indicate a favorable safety profile with minimal ulcerogenic effects compared to traditional NSAIDs, making it a candidate for further development .

Data Table: Biological Activity Summary

Activity TypeCompoundIC50 Value (μM)Reference
COX-II InhibitionN-(dimethylamino)0.011
Anti-inflammatorySimilar Derivative<5
Safety (Ulcerogenic)N-(dimethylamino)Minimal

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride (): Key Difference: Fluorine substitution at the 4-position of the benzothiazole vs. methoxy and methyl groups in the target compound. In contrast, fluorine (electron-withdrawing) may improve metabolic stability but reduce lipophilicity .

Sulfentrazone (: N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide): Key Difference: A triazole-containing sulfonamide pesticide vs. the benzothiazole-based benzamide. Impact: The triazole ring in sulfentrazone contributes to herbicidal activity via inhibition of protoporphyrinogen oxidase, while the benzothiazole core in the target compound may favor different biological targets, such as kinases or ion channels .

Thiazolidine-2,4-dione derivatives ():

  • Key Difference : A thiazolidinedione scaffold vs. benzothiazole.
  • Impact : Thiazolidinediones are PPAR-γ agonists used in diabetes, whereas benzothiazoles often exhibit anticancer or antimicrobial activities. The sulfonyl-piperidine group in the target compound may confer selectivity for sulfonamide-sensitive targets .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Key Functional Groups Tautomerism Observed?
Target Compound ~650 (estimated) 4-methoxy, 7-methyl (benzothiazole) Benzamide, sulfonyl, piperidine Likely (via IR/NMR)
N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride 535.04 4-fluoro (benzothiazole) Benzamide, sulfonyl, piperidine No
Sulfentrazone 413.21 2,4-dichloro, triazole, difluoromethyl Sulfonamide, triazole No
  • Tautomerism : The target compound’s benzothiazole-thione moiety may exhibit tautomerism, as seen in related 1,2,4-triazole derivatives (). IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at ~1250 cm⁻¹) suggest stabilization in the thione form, which could influence binding interactions .

Research Findings and Limitations

  • Structural Insights : The methoxy and methyl groups on the benzothiazole may improve target affinity compared to fluorine-substituted analogs, as seen in kinase inhibitors .
  • Gaps: No direct biological data for the target compound are available in the evidence. Comparative studies with fluoro/methoxy analogs are needed to validate structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?

  • Methodology : Multi-step synthesis typically involves coupling benzothiazole and benzamide precursors under controlled conditions. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous DMF or dichloromethane (DCM) at 0–25°C .
  • Sulfonylation : React with piperidine sulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl group .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM facilitates phase separation during workup .
    • Optimization : Catalytic amounts of DMAP (4-dimethylaminopyridine) can accelerate acylation reactions. Monitor progress via TLC or HPLC .

Q. How can purity and structural integrity be validated during synthesis?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
  • NMR Spectroscopy : Confirm substituent positions via ¹H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, dimethylamino at δ 2.2–2.5 ppm) and ¹³C NMR for carbonyl (C=O, ~170 ppm) and sulfonyl (SO₂, ~110 ppm) groups .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks matching the calculated molecular weight .

Q. What solvents are recommended for solubility testing, and how does structure influence solubility?

  • Solubility Profile :

SolventPredicted SolubilityRationale
DMSOHighPolar aprotic solvent compatible with amides and sulfonamides .
EthanolModerateHydrogen bonding with methoxy and dimethylamino groups .
WaterLowHydrophobic benzothiazole and piperidine groups limit aqueous solubility .
  • Experimental Testing : Conduct shake-flask experiments at 25°C, quantify via UV-Vis spectroscopy at λ_max ~260 nm (benzothiazole absorbance) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or interaction with biological targets?

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electron density maps, identifying nucleophilic/electrophilic sites on the benzothiazole and sulfonamide moieties .
  • Molecular Dynamics (MD) Simulations : Simulate binding affinity to enzymes (e.g., kinases) using software like GROMACS. Parameterize force fields (CHARMM36) for sulfonamide-protein interactions .
  • AI-Driven Tools : Platforms like COMSOL Multiphysics integrate reaction path prediction and condition optimization, reducing trial-and-error experimentation .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Case Example : If dimethylamino protons show abnormal splitting:

  • Variable Temperature NMR : Perform at 25°C and −40°C to assess rotational barriers around the N–C bond .
  • 2D NMR (COSY, HSQC) : Confirm coupling patterns and assign overlapping signals .
  • X-ray Crystallography : Resolve conformational ambiguities in the solid state .

Q. What strategies mitigate side reactions during sulfonamide formation?

  • Side Reaction : Competing sulfonic ester formation.
  • Mitigation :

  • Use excess piperidine (2–3 equiv.) to drive sulfonylation over esterification .
  • Employ slow addition of sulfonyl chloride at 0°C to control exothermicity .
  • Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) before proceeding .

Q. How to design bioactivity assays for antitumor or antimicrobial potential?

  • In Vitro Assays :

  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against S. aureus and E. coli .
  • Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to controls like cisplatin .
    • Target Identification : Perform kinase inhibition screening (e.g., EGFR, VEGFR) using fluorescence polarization assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.